Methyl 2-(benzyloxy)-5-methylbenzoate
Description
Methyl 2-(benzyloxy)-5-methylbenzoate is an aromatic ester featuring a benzyloxy group at the ortho position (C2) and a methyl group at the para position (C5) on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure allows for functionalization at the methyl or benzyloxy positions, enabling derivatization into more complex molecules.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 5-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-12-8-9-15(14(10-12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
KZJVCENZDJZLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The electronic and steric effects of substituents significantly influence the behavior of aromatic esters. Below is a comparison of key derivatives:
Table 1: Substituent Profiles and Key Characteristics
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromoacetyl () and sulfonyl () substituents increase electrophilicity, making these compounds reactive toward nucleophiles. For example, methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate may act as an alkylating agent in SN2 reactions.
- Electron-Donating Groups (EDGs) : Methoxy () and methyl (target compound) groups enhance ring stability and direct electrophilic substitution to specific positions. Methyl 5-methoxy-2-methylbenzoate’s methoxy group could improve solubility in polar solvents.
- Halogen Substituents : Bromo () and iodo () groups enable halogen-specific reactions (e.g., Grignard, Ullmann coupling). Benzyl 2-(benzyloxy)-5-bromobenzoate is particularly valuable in cross-coupling syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
